5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid is a compound with the molecular formula C12H10F3NO4. It is also known by other names such as 2-Oxo-1-(4-trifluoromethoxyphenyl)pyrrolidine-4-carboxylic acid . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a trifluoromethoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
One common synthetic route includes the reaction of a suitable pyrrolidine precursor with a trifluoromethoxybenzyl halide under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances its binding affinity and selectivity towards certain targets, contributing to its unique pharmacological profile .
Comparison with Similar Compounds
5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may affect its chemical reactivity and biological activity.
5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid: The position of the trifluoromethyl group on the phenyl ring is different, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12F3NO4 |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
5-oxo-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H12F3NO4/c14-13(15,16)21-10-3-1-8(2-4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20) |
InChI Key |
QJBGSSWLBRLZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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